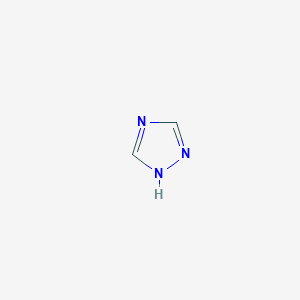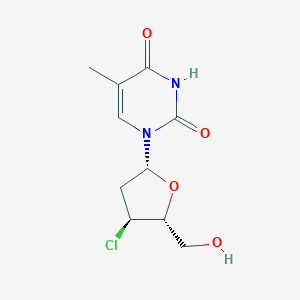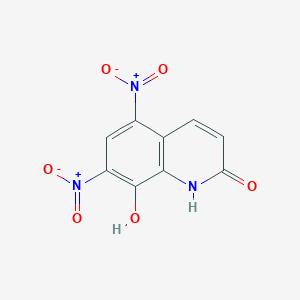![molecular formula C10H13NO2 B032314 N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 CAS No. 131815-58-2](/img/structure/B32314.png)
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is a chemical compound with potential importance in various fields of chemistry and pharmacology. It belongs to the class of acetamides, compounds characterized by the presence of an acetamide group attached to an aromatic hydroxyphenyl group. These compounds are often studied for their diverse chemical properties and potential applications in drug development and materials science.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including acetylation, amidation, and selective functional group transformations. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structures of such compounds. For example, the structure of a similar compound, N-[3-(Diethylaminomethyl)-4-hydroxyphenyl]acetamide, revealed an intramolecular hydrogen bond formation, showcasing the intricate molecular interactions within these compounds (Latif et al., 1999).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity towards different reagents and conditions. The presence of functional groups like hydroxy and acetamide allows for diverse chemical transformations, such as silylation, which alters the compound's reactivity and physical properties (Nikonov et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is involved in various synthetic processes. One such process is the chemoselective acetylation of 2-aminophenol, where N-(2-Hydroxyphenyl)acetamide is an intermediate for antimalarial drugs. This synthesis uses different acyl donors and explores various parameters such as agitation speed, solvent, and temperature, highlighting its versatility in chemical synthesis (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Applications
Compounds related to N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, have shown potential in anticancer, anti-inflammatory, and analgesic activities. These compounds are effective against various cancer cell lines and exhibit significant anti-inflammatory and analgesic effects (Rani, Pal, Hegde, & Hashim, 2014).
Molecular Docking and Drug Development
The synthesized derivatives of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been analyzed for their molecular structures and docking potential. These analyses are critical in drug development, particularly in targeting specific receptors like the VEGFr receptor for anticancer activities (Sharma et al., 2018).
Metabolic Studies
Studies on related chloroacetamide herbicides and metabolites, including compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, provide insights into their metabolism in human and rat liver microsomes. Such research is vital for understanding the biotransformation and potential risks of similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Novel Synthesis Techniques
Innovative synthesis techniques involving N-(2-hydroxyphenyl)acetamide derivatives, such as silylated derivatives, are being explored. These techniques contribute to the development of new chemical entities and enhance the understanding of chemical structures and reactions (Nikonov et al., 2016).
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDWJOOPFDQZNK-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B32262.png)


